

(4-Methoxyphenyl)diphenylmethanol crystal structure and polymorphism

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Compound of Interest

Compound Name: (4-Methoxyphenyl)diphenylmethanol

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An In-depth Technical Guide on the Crystal Structure of (4-Methoxyphenyl)diphenylmethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxyphenyl)diphenylmethanol, a derivative of triphenylmethanol, is a molecule of interest in organic synthesis and medicinal chemistry. Its structural properties, particularly its crystal structure and potential for polymorphism, are crucial for understanding its solid-state behavior, which can influence properties such as solubility, stability, and bioavailability in pharmaceutical applications. This guide provides a comprehensive overview of the known crystal structure of **(4-Methoxyphenyl)diphenylmethanol**, based on available scientific literature. While the existence of multiple polymorphic forms has not been extensively documented, this guide presents the detailed crystallographic data for the characterized form and outlines the experimental protocols used for its determination.

Crystal Structure Analysis

The crystal structure of **(4-Methoxyphenyl)diphenylmethanol** has been determined by single-crystal X-ray diffraction. The analysis reveals a complex supramolecular assembly driven by hydrogen bonding.

Crystallographic Data

The crystallographic data for the known form of **(4-Methoxyphenyl)diphenylmethanol** are summarized in the table below. The structure was solved using direct methods and refined by full-matrix least-squares on F^2 .^[1]

Parameter	Value
Chemical Formula	C ₂₀ H ₁₈ O ₂
Molecular Weight	290.35 g/mol
Crystal System	Triclinic
Space Group	P-1
a	9.773 (2) Å
b	10.165 (2) Å
c	17.653 (4) Å
α	89.92 (3)°
β	81.19 (3)°
γ	74.19 (3)°
Volume	1658.1 (6) Å ³
Z	4
Density (calculated)	1.162 Mg/m ³
Absorption coefficient	0.074 mm ⁻¹
F(000)	616

Data sourced from Patterson et al. (1998).^[1]

Molecular and Supramolecular Structure

The asymmetric unit of the **(4-Methoxyphenyl)diphenylmethanol** crystal contains two independent molecules. These molecules are linked by O-H...O hydrogen bonds to form a centrosymmetric tetramer.^[1] Within this tetramer, two of the molecules form a cyclic R²₂(16) motif. The other two molecules are pendant to this central ring, resulting in a D³₃(11)[R²₂(16)]

hydrogen-bonding pattern.[1] This intricate arrangement highlights the importance of directional hydrogen bonds in dictating the solid-state packing of this molecule.

Polymorphism

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in drug development. Different polymorphs of a substance can exhibit distinct physical and chemical properties.

As of the current literature survey, only one crystalline form of **(4-Methoxyphenyl)diphenylmethanol** has been structurally characterized in detail.[1] There is no readily available scientific literature reporting the existence of other polymorphs for this specific compound. The study of trityl-containing alcohols has shown a diversity in solid-state structures, often stabilized by O-H...O hydrogen bonds.[2] However, dedicated studies on the polymorphic landscape of **(4-Methoxyphenyl)diphenylmethanol**, for instance, through systematic recrystallization from various solvents or thermal analysis, have not been found in the searched literature.

Experimental Protocols

The following methodologies were employed in the determination of the crystal structure of **(4-Methoxyphenyl)diphenylmethanol**. [1]

Synthesis and Crystallization

(4-Methoxyphenyl)diphenylmethanol was synthesized and purified by recrystallization.[1] Crystals suitable for single-crystal X-ray diffraction were selected from the analytical sample.[1]

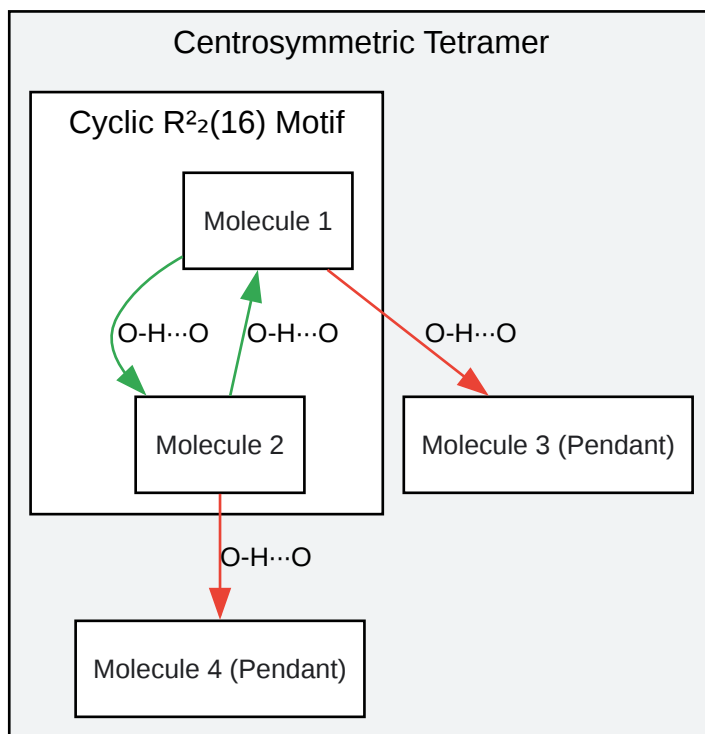
X-ray Crystallography

- **Data Collection:** A suitable single crystal was mounted and data was collected using a Siemens XSCANS diffractometer.[1]
- **Structure Solution and Refinement:** The crystal structure was solved by direct methods using the SIR92 program.[1] The refinement was carried out by full-matrix least-squares on F^2 for all reflections using SHELXL93.[1] Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Visualization of the Supramolecular Assembly

The hydrogen-bonding pattern leading to the formation of the tetrameric aggregate in the crystal structure of **(4-Methoxyphenyl)diphenylmethanol** can be visualized as a logical relationship between the constituent molecules.

Logical Relationship of the Tetrameric Aggregate



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Caption: Hydrogen-bonding network in the **(4-Methoxyphenyl)diphenylmethanol** tetramer.

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